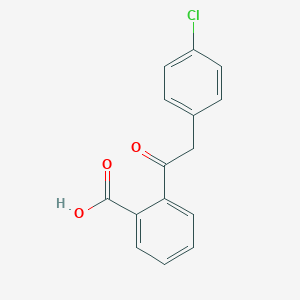

2-((4-Chlorophenyl)acetyl)benzoic acid

Description

Historical Context of Benzoic Acid Derivatives in Pharmaceutical Chemistry

Benzoic acid and its derivatives have a long and storied history in the realm of pharmaceutical chemistry. Benzoic acid itself, a simple aromatic carboxylic acid, has been utilized for its antimicrobial and antifungal properties for many years. Its derivatives have been explored for a wide range of therapeutic applications, serving as building blocks for more complex medicinal compounds. This historical foundation has established a continued interest in the synthesis and investigation of novel benzoic acid derivatives for potential pharmacological use.

Significance of Chlorinated Phenylacetyl Moieties in Bioactive Compound Design

The inclusion of a chlorinated phenylacetyl moiety within a molecule can significantly influence its biological activity. The presence of a chlorine atom on the phenyl ring can alter the compound's lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, affect how the molecule interacts with biological targets, such as enzymes and receptors. The strategic placement of chlorine atoms is a common tactic in medicinal chemistry to enhance the potency and pharmacokinetic properties of a drug candidate. The phenylacetyl group itself provides a structural scaffold that can be further modified to optimize biological interactions.

Current Research Landscape and Emerging Applications of 2-((4-Chlorophenyl)acetyl)benzoic acid

The current research landscape for this compound is predominantly centered on its role as a key intermediate in the synthesis of other, more complex molecules. Its primary and most well-documented application is in the production of the antihistamine drug, Azelastine (B1213491) hydrochloride. In this context, it serves as a critical building block, undergoing further chemical transformations to yield the final active pharmaceutical ingredient.

While it is utilized in various scientific research fields as a building block for synthesizing more complex organic molecules and in the study of enzyme interactions and metabolic pathways, its direct biological applications are not extensively reported. Research into this compound is largely driven by its utility in synthetic chemistry. It is also used as a reference standard in analytical chemistry for the identification and quantification of impurities in related pharmaceutical products. scbt.com

Scope and Objectives of Academic Research on this compound

The principal objective of academic and industrial research involving this compound is to optimize the synthetic routes to compounds for which it is a precursor. This includes developing more efficient, cost-effective, and environmentally friendly methods for its synthesis and subsequent conversion to target molecules like Azelastine.

The academic interest in this compound, therefore, is less about its own inherent biological activity and more about its chemical reactivity and utility as a synthetic tool. Studies may focus on its physicochemical properties to better understand its behavior in chemical reactions. The compound's reactivity, including oxidation, reduction, and substitution reactions, is an area of interest for chemists looking to utilize it in the construction of novel chemical entities.

Physicochemical Properties of this compound

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁ClO₃ | nih.gov |

| Molecular Weight | 274.70 g/mol | nih.gov |

| Appearance | White to off-white solid | sigmaaldrich.com |

| Melting Point | 142-144 °C | echemi.com |

| Boiling Point | 456.8 °C (at 760 mmHg) | avantorsciences.com |

| Flash Point | 230.1 °C | avantorsciences.com |

| CAS Number | 53242-76-5 | scbt.com |

Synonyms and Identifiers

The following table provides a list of common synonyms and chemical identifiers for this compound.

| Type | Identifier | Source |

| IUPAC Name | 2-[(4-chlorophenyl)acetyl]benzoic acid | nih.gov |

| Synonym | 2-(p-Chlorophenylacetyl)benzoic acid | echemi.com |

| Synonym | Azelastine Hydrochloride Impurity C | nih.gov |

| InChI | 1S/C15H11ClO3/c16-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)15(18)19/h1-8H,9H2,(H,18,19) | nih.gov |

| InChIKey | BDSINYHJZLINDJ-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)C(=O)O | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-(4-chlorophenyl)acetyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c16-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)15(18)19/h1-8H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSINYHJZLINDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201342 | |

| Record name | 2-((4-Chlorophenyl)acetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53242-76-5 | |

| Record name | 2-[2-(4-Chlorophenyl)acetyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53242-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((4-Chlorophenyl)acetyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053242765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((4-Chlorophenyl)acetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-chlorophenyl)acetyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4-CHLOROPHENYL)ACETYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32I72UN2JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl Acetyl Benzoic Acid

Established Synthetic Pathways for the Preparation of 2-((4-Chlorophenyl)acetyl)benzoic acid

The primary and most well-established method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This classic organic transformation involves the reaction of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.

Detailed Reaction Mechanisms and Key Synthetic Steps

The synthesis of this compound typically proceeds via the Friedel-Crafts acylation of phthalic anhydride (B1165640) with (4-chlorophenyl)acetic acid. The reaction mechanism can be detailed in the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the (4-chlorophenyl)acetic acid by coordinating to the carbonyl oxygen of the carboxylic acid. This is followed by the formation of an acylium ion intermediate through the loss of a hydroxyl group.

Electrophilic Aromatic Substitution: The highly electrophilic acylium ion is then attacked by the electron-rich phthalic anhydride. The aromatic ring of the phthalic anhydride acts as a nucleophile, attacking the acylium ion. This step results in the formation of a sigma complex, temporarily disrupting the aromaticity of the phthalic anhydride ring.

Rearomatization: The sigma complex is unstable and rapidly undergoes deprotonation to restore the aromaticity of the ring. A base, which can be the [AlCl₃(OH)]⁻ complex, abstracts a proton from the ring, leading to the formation of the final product, this compound, and regeneration of the Lewis acid catalyst.

A common alternative starting material is the use of an acyl chloride, such as (4-chlorophenyl)acetyl chloride, which can be more reactive than the corresponding carboxylic acid. numberanalytics.com

Investigation of Catalytic Systems in this compound Synthesis

The choice of catalyst is crucial in Friedel-Crafts acylation reactions as it influences the reaction rate, yield, and selectivity. A variety of catalytic systems have been investigated for reactions of this nature.

Traditional Lewis Acids: Stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) are conventionally used. numberanalytics.com Other Lewis acids such as ferric chloride (FeCl₃) and boron trifluoride (BF₃) are also employed. numberanalytics.com While effective, these catalysts often generate significant amounts of corrosive and hazardous waste, as they form stable complexes with the ketone product, requiring stoichiometric rather than catalytic amounts. wikipedia.org

Solid Acid Catalysts: To overcome the environmental drawbacks of traditional Lewis acids, heterogeneous solid acid catalysts have been explored. These catalysts are generally non-corrosive, reusable, and lead to easier product separation. Examples of solid acids that have been investigated for Friedel-Crafts acylations include:

Zeolites: These are microporous aluminosilicate (B74896) minerals with well-defined pore structures that can be tailored for specific reactions. researchgate.net

Sulfated Zirconia: This is a superacid catalyst that has shown high activity and selectivity in acylation reactions.

Mesoporous Materials: Materials like MCM-41 can be functionalized to act as solid acid catalysts. tsijournals.com

The following table provides a comparative overview of different catalytic systems:

| Catalyst Type | Examples | Advantages | Disadvantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃ | High reactivity, readily available | Stoichiometric amounts required, corrosive, hazardous waste generation, difficult to recycle |

| Solid Acid Catalysts | Zeolites, Sulfated Zirconia, Acid-functionalized Mesoporous Materials | Reusable, non-corrosive, environmentally friendly, easy separation of product | Can be less reactive than traditional Lewis acids, may require higher temperatures |

Advanced Synthetic Strategies and Process Optimization for this compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in the chemical industry.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green approaches are being explored:

Solvent-Free Reactions: Performing the reaction without a solvent, a technique known as mechanochemistry, can significantly reduce waste. nih.gov Ball milling has been explored for Friedel-Crafts acylations, offering an environmentally friendly alternative to traditional solvent-based methods. nih.gov

Use of Greener Catalysts: As mentioned previously, the use of solid acid catalysts is a key green chemistry approach. Additionally, metal triflates have been investigated as recyclable catalysts for Friedel-Crafts acylations, sometimes in combination with ionic liquids. nih.govacs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, contributing to a more energy-efficient process.

Scale-Up Considerations and Industrial Synthesis Challenges

Transitioning a synthetic route from the laboratory to an industrial scale presents several challenges. For the synthesis of this compound via Friedel-Crafts acylation, these challenges include:

Catalyst Management: When using traditional Lewis acids like AlCl₃, the large quantities required on an industrial scale lead to significant waste streams that are expensive to treat and dispose of. The use of solid acid catalysts can mitigate this, but their long-term stability and regeneration on a large scale need to be considered.

Heat Management: Friedel-Crafts reactions are often exothermic. Efficient heat removal is critical on an industrial scale to prevent runaway reactions and ensure product quality.

Product Isolation and Purification: The separation of the product from the reaction mixture, especially when using stoichiometric amounts of catalyst, can be complex and generate large volumes of aqueous waste during workup.

Corrosion: The use of strong Lewis acids and the generation of hydrogen chloride (HCl) as a byproduct can lead to corrosion of reactor vessels, requiring the use of specialized and expensive materials.

Derivatization and Functionalization Chemistry of this compound

The chemical structure of this compound, featuring both a carboxylic acid and a ketone functional group, makes it a versatile intermediate for the synthesis of a variety of other compounds.

Reactions involving the Carboxylic Acid Group:

Esterification: The carboxylic acid group can be readily converted to an ester by reaction with an alcohol in the presence of an acid catalyst. For example, reaction with methanol (B129727) would yield methyl 2-((4-chlorophenyl)acetyl)benzoate.

Amide Formation: Reaction with amines, often in the presence of a coupling agent, leads to the formation of amides.

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reactions involving the Ketone Group:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which would yield 2-((1-hydroxy-2-(4-chlorophenyl))ethyl)benzoic acid.

Oxidation: While the existing aromatic rings are generally stable, strong oxidizing agents could potentially cleave the molecule.

Substitution on the Aromatic Rings: The aromatic rings can undergo further electrophilic substitution reactions such as nitration or halogenation, although the existing substituents will direct the position of the new group.

This compound serves as a key building block in the synthesis of more complex molecules, including pharmacologically active compounds. A notable application is its use as an intermediate in the synthesis of the antihistamine drug, Azelastine (B1213491).

Modification of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a prime site for chemical modification, enabling the synthesis of esters, amides, and other derivatives. These transformations are fundamental in altering the compound's physical and chemical properties.

Standard esterification procedures, such as the Fischer-Speier esterification, can be employed. For instance, reacting the parent acid with an alcohol like methanol in the presence of a strong acid catalyst, such as sulfuric acid, yields the corresponding methyl ester. nih.goviajpr.comgoogle.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product. echemi.com

Amide formation is another key modification. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. commonorganicchemistry.com Alternatively, direct condensation of the carboxylic acid with an amine can be facilitated by coupling agents. A notable application of this is in the synthesis of the pharmaceutical agent Azelastine, where this compound is condensed with a substituted amine. google.com

| Reaction Type | Reagents and Conditions | Product Type | Yield | Reference |

| Esterification | Methanol, H₂SO₄ (catalyst), Reflux | Methyl 2-((4-chlorophenyl)acetyl)benzoate | High | nih.govechemi.com |

| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH, Base (e.g., TEA, DIEA) | N,N-Disubstituted-2-((4-chlorophenyl)acetyl)benzamide | Good to Excellent | commonorganicchemistry.comccspublishing.org.cn |

| Direct Amidation | Amine, Coupling Agent (e.g., DCC, EDC), or Lewis Acid (e.g., TiCl₄) | Substituted Amide | Moderate to Excellent | nih.govresearchgate.net |

| Condensation for Azelastine Synthesis | N-methylhexahydroazepin-4-one derivative, Condensing agent | Azelastine Precursor | 70-80% | google.com |

Chemical Transformations of the Chlorophenylacetyl Substructure

The chlorophenylacetyl portion of the molecule offers additional sites for chemical reactions, including the ketone and the active methylene (B1212753) group. These transformations are crucial for building more complex heterocyclic systems and introducing further functionalization.

A significant transformation of this compound is its cyclization with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form 4-(4-chlorobenzyl)phthalazin-1(2H)-one. This reaction proceeds through the formation of a hydrazone with the ketone, followed by an intramolecular cyclization with the carboxylic acid moiety to yield the stable phthalazinone ring system. This core structure is found in many biologically active compounds.

The active methylene group (the -CH₂- group flanked by the ketone and the phenyl ring) is susceptible to a variety of reactions. Under basic conditions, an enolate can be formed, which can then participate in alkylation reactions with alkyl halides, introducing new substituents at this position. libretexts.org Furthermore, the active methylene group can undergo condensation reactions, such as the Knoevenagel condensation, with aldehydes or ketones in the presence of a weak base to form α,β-unsaturated products. iajpr.com

The ketone functionality can undergo standard reduction to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). echemi.com Conversely, oxidation of the ketone can lead to cleavage of the carbon-carbon bond.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Phthalazinone Formation | Hydrazine hydrate (N₂H₄·H₂O), Reflux | 4-(4-chlorobenzyl)phthalazin-1(2H)-one | google.com |

| Alkylation of Active Methylene | Base (e.g., LDA), Alkyl halide (R-X) | α-Alkyl-2-((4-chlorophenyl)acetyl)benzoic acid derivative | libretexts.orgharvard.edu |

| Knoevenagel Condensation | Aldehyde/Ketone, Weak base (e.g., piperidine) | α,β-Unsaturated ketone derivative | iajpr.com |

| Ketone Reduction | NaBH₄ or LiAlH₄ | 2-(2-(4-chlorophenyl)-1-hydroxyethyl)benzoic acid | echemi.com |

Regioselective and Stereoselective Reactions for Novel Analogues of this compound

The development of novel analogues of this compound often requires precise control over the regioselectivity and stereoselectivity of chemical reactions. This allows for the synthesis of specific isomers with potentially enhanced biological activity or other desirable properties.

Regioselective Reactions:

The synthesis of substituted phthalazinones from 2-aroylbenzoic acids, such as the title compound, can be highly regioselective. When a substituted hydrazine is used, the reaction can potentially lead to two different regioisomers. The regiochemical outcome is often influenced by the nature of the substituent on the hydrazine and the reaction conditions. For instance, the reaction of a 2-aroylbenzoic acid with an arylhydrazine in aprotic polar solvents like N,N-dimethylacetamide (DMAc) has been shown to favor the formation of one regioisomer over the other. researchgate.net

Electrophilic aromatic substitution on the phenyl rings of this compound can also be controlled to achieve regioselectivity. The existing substituents on both rings will direct incoming electrophiles to specific positions. For example, nitration or halogenation would be directed by the activating/deactivating and ortho-, para-, or meta-directing effects of the chloro and acetylbenzoic acid groups. echemi.com

| Reaction Type | Key Principle | Example Product | Reference |

| Regioselective Phthalazinone Synthesis | Use of substituted hydrazines and control of reaction conditions (e.g., solvent). | Specific regioisomer of a substituted 4-(4-chlorobenzyl)phthalazin-1(2H)-one. | researchgate.net |

| Regioselective Electrophilic Substitution | Directing effects of existing substituents on the aromatic rings. | Nitrated or halogenated derivatives at specific positions. | echemi.com |

Stereoselective Reactions:

The ketone group in the chlorophenylacetyl substructure is a prochiral center, and its reduction can lead to the formation of a new stereocenter. Asymmetric reduction of this ketone is a key strategy for producing enantiomerically enriched or pure alcohols. This is often achieved using chiral reducing agents or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst.

A well-established method for the asymmetric reduction of ketones is the use of borane (B79455) (BH₃) with a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. These catalysts, derived from chiral amino alcohols, can deliver the hydride to one face of the ketone preferentially, leading to high enantiomeric excess (ee) of one of the alcohol enantiomers.

Another approach involves transfer hydrogenation, where a hydrogen atom is transferred from a donor molecule, such as isopropanol (B130326) or formic acid, to the ketone. This reaction can be rendered highly enantioselective by using a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, with chiral ligands.

| Reaction Type | Catalyst/Reagent System | Product | Stereoselectivity | Reference |

| Asymmetric Ketone Reduction (CBS) | Borane (BH₃), Chiral oxazaborolidine catalyst | Enantiomerically enriched 2-(2-(4-chlorophenyl)-1-hydroxyethyl)benzoic acid | High ee | nih.govnih.gov |

| Asymmetric Transfer Hydrogenation | Isopropanol or Formic Acid, Chiral transition metal catalyst (e.g., Ru, Rh, Ir with chiral ligands) | Enantiomerically enriched 2-(2-(4-chlorophenyl)-1-hydroxyethyl)benzoic acid | High ee | dicp.ac.cn |

Structure Activity Relationship Sar Studies and Molecular Design Centered on 2 4 Chlorophenyl Acetyl Benzoic Acid

Systematic Design and Synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid Analogues

The generation of analogues of this compound is a deliberate and systematic process. It begins with the parent molecule, which serves as a chemical scaffold or starting point. Through multi-step synthetic procedures, chemists can create a library of related compounds, each with specific modifications designed to probe the structural requirements for a desired biological effect. mdpi.commdpi.com

A key strategy in molecular design involves altering the central chemical framework, or "core scaffold," of a lead compound. This can lead to significant improvements in biological activity by enhancing interactions with a biological target.

For example, research into inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 has utilized a 2,5-substituted benzoic acid scaffold. nih.gov In one instance, this benzoic acid core was designed to replace a triazine core to improve a crucial hydrogen bond interaction with an arginine residue (Arg263) in the target protein's binding pocket. nih.gov This demonstrates a rational design approach where a fundamental part of the molecular structure is swapped out to achieve a more favorable binding orientation and, consequently, higher potency.

In a different context, the core scaffold can be replaced entirely to generate a new class of compounds with a similar substitution pattern but different central features. Studies have shown that replacing a benzoic acid-type structure with a pyridine (B92270) ring can yield potent biological agents. For instance, a series of 2-phenol-4-chlorophenyl-6-aryl pyridines were designed and synthesized, where the central pyridine ring serves as the core. These compounds were found to be effective inhibitors of topoisomerase II, a key enzyme in cell division. nih.gov The SAR of these pyridine-based analogues revealed that the placement of the chlorophenyl group was critical for activity. nih.gov

Once a core scaffold is established, medicinal chemists explore how adding, removing, or changing various chemical groups (substituents) attached to this core affects bioactivity. The electronic and steric properties of these substituents can dramatically influence a molecule's ability to bind to its target.

In studies of 2,5-substituted benzoic acid-based inhibitors, the importance of specific substituents was clearly demonstrated. The removal of a phenethylthio group from the 5-position of the benzoic acid ring resulted in a more than 30-fold decrease in binding affinity to Mcl-1 and a 60-fold decrease for Bfl-1. nih.gov This highlights the significant contribution of this particular substituent to the compound's potency. Further modifications, such as changing a sulfonamide linker to an amide, also had measurable effects on binding. nih.gov The complex nature of these molecular interactions underscores the challenges in predicting the impact of even minor structural changes. nih.gov

The following table details the impact of specific substituent modifications on the binding affinity of 2,5-substituted benzoic acid analogues to Mcl-1 and Bfl-1 proteins.

Table 1: Effect of Substituent Modification on Protein Binding Affinity

| Compound Modification | Target Protein | Change in Binding Affinity |

|---|---|---|

| Deletion of 5-phenethylthio group | Mcl-1 | >30-fold decrease |

| Deletion of 5-phenethylthio group | Bfl-1 | >60-fold decrease |

| Replacement of sulfur linker with ether linker | Mcl-1 | 4-fold decrease |

| Replacement of sulfur linker with ether linker | Bfl-1 | 6-fold decrease |

| No significant effect | Mcl-1 / Bfl-1 | Deletion of R² phenylsulfonamide substituent |

Data sourced from research on 2,5-substituted benzoic acid-based Mcl-1/Bfl-1 dual inhibitors. nih.gov

General SAR studies on benzoic acid derivatives have also shown that the type of halogen substituent (e.g., fluorine, chlorine, bromine, iodine) can modulate biological effects, a principle applicable to the design of this compound analogues. researchgate.net

Conformational Analysis and Stereochemical Considerations in this compound Derivatives

The three-dimensional shape (conformation) and spatial arrangement of atoms (stereochemistry) of a molecule are critical to its biological function. The parent molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. This simplifies its analysis as there is no need for chiral separation.

However, the molecule possesses conformational flexibility, primarily due to rotation around the single bonds of the acetyl linker connecting the benzoic acid and chlorophenyl rings. This flexibility allows the molecule to adopt various shapes. The specific conformation a molecule adopts when it interacts with a biological target is often the "active conformation."

When designing derivatives, the introduction of new substituents can create chiral centers, leading to stereoisomers (enantiomers or diastereomers). These stereoisomers can have vastly different biological activities, as one may fit into a target's binding site perfectly while the other may not. Structural analysis of how different substituents on a benzoic acid scaffold affect the molecule's binding mode reveals the complexity of these interactions. nih.gov The size and nature of the introduced groups dictate how the molecule orients itself within the hydrophobic pocket of a protein, emphasizing the importance of stereochemical and conformational factors in molecular recognition. nih.gov

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Strategies Utilizing this compound

Fragment-Based Drug Discovery (FBDD) is a modern approach to finding new drug candidates. capes.gov.br It involves screening small, low-molecular-weight chemical fragments for weak, but efficient, binding to a biological target. nih.gov Once a binding fragment is identified, it serves as a starting point for building a larger, more potent lead molecule.

The this compound structure can be conceptually deconstructed into fragments for use in an FBDD campaign. Potential fragments could include:

4-chlorophenylacetic acid

2-acetylbenzoic acid

p-chlorobenzaldehyde

These fragments could be screened against a protein target using biophysical methods like Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR). nih.gov If a fragment shows binding, it can be "grown" by adding chemical functionalities or "linked" with other fragments that bind nearby to create a high-affinity molecule. nih.gov

Once a "lead compound" is identified, either through FBDD or other screening methods, it undergoes lead optimization. This is a process where the lead's structure is systematically modified to improve its drug-like properties, such as potency, selectivity, solubility, and metabolic stability, while reducing potential toxicity.

For example, a lead optimization campaign for an adenosine (B11128) receptor antagonist provides a relevant model. nih.gov An initial compound showed good potency but had poor solubility and was not well absorbed in non-rodent species. nih.gov Chemists then synthesized new analogues, such as one incorporating a morpholine (B109124) ring, which improved solubility. nih.gov However, this new compound showed undesirable inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov A subsequent analogue, containing a 4-methoxypiperidine (B1585072) group, maintained high potency, had good oral exposure across species, and lacked the previous off-target effects, making it a successful, optimized drug candidate. nih.gov This iterative process of design, synthesis, and testing is central to transforming a promising lead compound, such as a derivative of this compound, into a potential therapeutic.

Mechanistic Investigations of Biological Activities Associated with 2 4 Chlorophenyl Acetyl Benzoic Acid

Enzyme Inhibition Mechanisms and Molecular Targets of 2-((4-Chlorophenyl)acetyl)benzoic acid

The biological activity of a compound is intrinsically linked to its interactions with molecular targets, particularly enzymes. For this compound, while comprehensive studies are limited, its structural characteristics provide a basis for predicting potential enzyme inhibition. The presence of a carboxylic acid group and a halogenated phenyl ring are features found in many biologically active molecules.

Kinetic Characterization of Enzyme-2-((4-Chlorophenyl)acetyl)benzoic acid Interactions

Detailed kinetic studies quantifying the interaction of this compound with specific enzymes are not extensively documented in publicly available research. Such studies would typically involve determining inhibition constants (K_i) or IC50 values to characterize the potency and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The acetyl group in the compound's structure suggests the potential for nucleophilic reactions, which could be a factor in its interaction with enzyme active sites. However, without specific experimental data, any discussion on the kinetic characterization remains speculative.

Identification of Specific Enzyme Targets and Related Cellular Pathways

The primary molecular target associated with this compound is indirect, stemming from its role as a precursor to Azelastine (B1213491) hydrochloride. Azelastine functions as a histamine (B1213489) H1 receptor antagonist, thereby blocking histamine-mediated allergic responses.

Beyond this, there are indications that this compound may possess its own anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX). cymitquimica.com The 4-chloro substitution on the phenyl ring is thought to enhance its interaction with enzyme active sites. However, definitive studies identifying a broad profile of specific enzyme targets for this compound are lacking. It is utilized in a general sense for the study of enzyme interactions and metabolic pathways.

Cellular and Molecular Responses to this compound Exposure

The response of cells and their molecular machinery to chemical exposure provides insight into a compound's mechanism of action and potential therapeutic or toxicological effects.

Analysis of Signaling Pathway Modulation

There is general mention in the literature that this compound may affect signaling pathways related to inflammation and apoptosis. However, specific studies detailing the modulation of key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways, by this particular compound have not been identified. Research on other benzoic acid derivatives has shown engagement with pathways like ERK, AKT, and PI3K, but direct evidence for this compound is not available.

Gene Expression and Proteomic Profiling in Biological Systems

Comprehensive transcriptomic or proteomic studies to map the global changes in gene and protein expression in response to this compound exposure are not currently available in the scientific literature. Such analyses would be invaluable in identifying the cellular pathways and biological processes perturbed by the compound, offering a more precise understanding of its mode of action.

Pharmacological Profiling of this compound and its Metabolites

The pharmacological profile of this compound is largely defined by its identity as a synthetic intermediate and a known impurity in the production of Azelastine. cymitquimica.comscbt.comechemi.comncats.io Its potential as an anti-inflammatory agent has been noted, but it is not developed as a standalone therapeutic. cymitquimica.com Information regarding the metabolic fate of this compound, including the identification and pharmacological activity of its metabolites, is not detailed in the available research.

In Vitro Efficacy and Selectivity Studies

Without dedicated studies to assess its inhibitory concentration against a panel of enzymes or its binding affinity for various receptors, a clear profile of its efficacy and selectivity remains unestablished. Further research would be necessary to determine its potency and specificity towards any particular biological target.

Biochemical Interactions and Pharmacodynamic Markers

The specific biochemical interactions and pharmacodynamic markers for this compound have not been extensively investigated or reported. Its structural features, including a benzoic acid moiety and a 4-chlorophenyl group, suggest potential interactions with biological macromolecules, and it has been noted for its potential to inhibit enzymes. cymitquimica.com However, the precise nature of these interactions, the specific enzymes or receptors it may target, and the downstream pharmacodynamic effects have not been elucidated in detail.

The compound is recognized as a key intermediate in the synthesis of the antihistamine drug azelastine. In the context of azelastine's mechanism, the final drug product acts as a histamine H1 receptor antagonist. However, this action is characteristic of azelastine and not directly attributed to its precursor, this compound, in the available literature.

Further pharmacodynamic studies would be required to identify and validate any biomarkers that could indicate a biological response to this compound itself. Such studies would be crucial to understanding its potential therapeutic effects and mechanism of action if it were to be considered for applications beyond its role as a synthetic intermediate.

Computational Chemistry and Molecular Modeling Studies of 2 4 Chlorophenyl Acetyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis of 2-((4-Chlorophenyl)acetyl)benzoic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict various molecular attributes.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like this compound, a DFT analysis, typically using a basis set such as B3LYP/6-31G(d,p), would yield critical information. researchgate.net

A primary output of DFT is the optimized molecular geometry, which provides the most stable three-dimensional arrangement of the atoms, including bond lengths and angles. From this optimized structure, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions.

Other properties derived from DFT, such as chemical hardness, softness, and global electrophilicity, help in quantifying the molecule's reactivity. researchgate.net For instance, in a study on structurally similar 2-[(2-substitutedphenyl)carbamoyl]benzoic acids, DFT was used to calculate these parameters to understand their stability and reactivity profiles. researchgate.net

Table 1: Representative DFT-Calculated Properties for a 2-Aroylbenzoic Acid Analog This table presents hypothetical data for this compound based on findings for analogous compounds to illustrate the type of information generated from DFT calculations.

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability. researchgate.net |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution. researchgate.net |

| Global Electrophilicity (ω) | 1.82 | A measure of the molecule's ability to accept electrons. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. ufms.brtrdizin.gov.tr The MEP map uses a color scale to indicate different potential values: red typically highlights regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For this compound, an MEP analysis would likely show strong negative potential around the oxygen atoms of the carboxylic acid and ketone groups, identifying them as primary sites for hydrogen bonding and interactions with electrophiles or metal ions. trdizin.gov.tr Conversely, the hydrogen atom of the carboxylic acid would appear as a region of high positive potential. Such maps are critical for understanding non-covalent interactions, which are central to ligand-receptor binding. ufms.br

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the physical movements of atoms and molecules over time. nih.gov This is particularly useful for studying how a molecule like this compound might behave in a complex biological system, such as when interacting with a protein or crossing a cell membrane.

Many compounds with structures similar to this compound are investigated as inhibitors of enzymes like cyclooxygenase (COX). mdpi.comnih.gov MD simulations are essential for understanding how such inhibitors bind to their target proteins.

The process involves placing the ligand (the inhibitor) into the active site of the receptor (the enzyme) and simulating the system's evolution over nanoseconds or microseconds. nih.gov The simulation tracks the trajectory of all atoms, revealing the stability of the protein-ligand complex. Key analyses include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD profile suggests a stable binding mode. mdpi.com

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that become more rigid upon ligand binding. mdpi.com

Interaction Analysis: Identifies the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand in the active site. rsc.org

Studies on small molecule inhibitors binding to enzymes like β-lactamase or COX-2 demonstrate that MD simulations can confirm persistent occlusion of the active site, a key mechanism of inhibition. mdpi.comnih.govacs.org

Table 2: Representative MD Simulation Analysis for a Ligand-Protein Complex This table illustrates typical outputs from an MD simulation of a small molecule inhibitor, analogous to this compound, bound to an enzyme active site.

| Metric | Typical Result | Interpretation |

| RMSD of Complex | Plateaus at ~2.5 Å after 20 ns | The complex reaches a stable conformation. nih.gov |

| RMSF of Active Site Residues | Low fluctuation (<1.0 Å) | Key binding residues are stabilized by the ligand. mdpi.com |

| Key Hydrogen Bonds | Maintained >80% of simulation time | Strong, stable hydrogen bonds are crucial for binding affinity. nih.gov |

| Binding Free Energy (MM/PBSA) | -150 to -200 kJ/mol | A highly negative value indicates strong and favorable binding. nih.gov |

MD simulations can also be used to model how a drug-like molecule permeates a lipid bilayer, which is a computational proxy for a cell membrane. These simulations help predict the passive diffusion of a compound, a critical factor in its bioavailability. The simulation would involve placing the molecule in a water box adjacent to a pre-built lipid bilayer and observing its movement over an extended timescale. The results can provide a free energy profile for the permeation process, identifying the energy barriers the molecule must overcome to enter and cross the membrane.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model allows for the prediction of the activity of new, unsynthesized compounds.

For analogues of this compound, a QSAR study would involve several steps:

Data Collection: A dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). orgchemres.orgnih.gov Lipophilicity (log P) is a particularly important descriptor for many NSAIDs. researchgate.netresearchgate.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates a subset of the descriptors with the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal cross-validation and an external test set of compounds not used in the model's creation. mdpi.com

A successful QSAR model for analogues of this compound could reveal that properties like high lipophilicity and the presence of specific hydrogen bond acceptors are favorable for activity, guiding the design of more potent derivatives. nih.govresearchgate.net

Development of Predictive Models for Biological Potency and Selectivity

There are no available research findings or data tables concerning the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, for the biological potency and selectivity of this compound. Such studies would typically involve correlating the structural features of a series of related compounds with their measured biological activities to develop a mathematical model. This model could then be used to predict the activity of new, unsynthesized compounds. The absence of such data in the public domain prevents any detailed discussion or presentation of predictive models for this specific molecule.

In Silico Screening and Virtual Library Design for Novel Bioactive Compounds

Similarly, information regarding the use of this compound as a scaffold or starting point for in silico screening and the design of virtual libraries is not present in the available literature. Virtual screening campaigns involve the computational assessment of large libraries of chemical structures to identify those that are most likely to bind to a specific biological target. The design of virtual libraries often starts with a known active compound or a promising scaffold, which is then computationally modified to generate a diverse set of related molecules for further screening. Without any published research applying these methodologies to this compound, a substantive report on this topic cannot be generated.

While computational methods are integral to modern drug discovery, the specific application of these techniques to this compound has not been documented in accessible scientific literature. Therefore, no detailed research findings or data tables can be provided for the requested sections.

Applications and Therapeutic Potential in Medicinal Chemistry and Drug Discovery for 2 4 Chlorophenyl Acetyl Benzoic Acid

Role of 2-((4-Chlorophenyl)acetyl)benzoic acid as a Versatile Pharmaceutical Intermediate and Building Block

This compound is a well-established building block in the synthesis of more complex pharmaceutical compounds. nih.gov Its bifunctional nature, containing both a carboxylic acid and a ketone, allows for a variety of chemical transformations, making it a valuable starting material for medicinal chemists.

The most prominent role of this compound is as a direct intermediate in the manufacturing of Azelastine (B1213491). lgcstandards.comnbinno.com Azelastine is a potent, second-generation antihistamine and mast cell stabilizer, used to treat allergic rhinitis and conjunctivitis. pharmaffiliates.com The synthesis of Azelastine hydrochloride involves the use of this compound as a starting material, highlighting the industrial importance of this compound in the production of a widely used medication. lgcstandards.comnbinno.com

Beyond its specific application in Azelastine synthesis, the chemical structure of this compound serves as a versatile scaffold. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. These new compounds can then be screened for a wide range of biological activities.

The benzophenone (B1666685) and benzoic acid moieties within the structure of this compound are common pharmacophores found in many biologically active molecules. nbinno.com While specific examples of other therapeutic agents developed directly from this scaffold are not extensively detailed in publicly available literature, its classification as a "versatile building block" suggests its potential for such applications. nih.gov The development of derivatives from similar benzoic acid structures has led to compounds with a range of activities, including anticancer and antimicrobial effects. preprints.orgmdpi.com

Table 1: Profile of this compound as a Pharmaceutical Intermediate

| Attribute | Description |

|---|---|

| Primary API Application | Precursor for the synthesis of Azelastine hydrochloride. lgcstandards.comnbinno.com |

| Chemical Functionality | Contains both a carboxylic acid and a ketone group, allowing for diverse chemical reactions. |

| Industry Significance | A key starting material in the industrial manufacturing of a widely used antihistamine. nbinno.comnih.gov |

| Scaffold Potential | The benzophenone and benzoic acid core structure can be modified to create new therapeutic agents. nbinno.com |

Exploration of this compound as a Potential Anti-Inflammatory Agent

The potential for this compound to exhibit anti-inflammatory properties has been noted. pharmaffiliates.com This is conceptually plausible due to the structural similarities with some non-steroidal anti-inflammatory drugs (NSAIDs) that also possess aromatic carboxylic acid features. However, detailed research in this specific area is limited.

Given the absence of preclinical data, there is no available information to conduct a comparative efficacy analysis of this compound against established anti-inflammatory drugs. Furthermore, without dedicated studies, its mechanism of action as a potential anti-inflammatory agent remains speculative and has not been elucidated.

Investigation of this compound as a Pharmaceutical Impurity and its Research Implications

In the context of pharmaceutical manufacturing, an impurity is any component present in the drug substance or drug product that is not the desired API. The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.

This compound is officially recognized as a process-related impurity of Azelastine. nbinno.compharmaffiliates.compharmaffiliates.comcymitquimica.comscbt.com It is designated as "Azelastine Impurity C" in some pharmacopeial contexts. pharmaffiliates.compharmaffiliates.com Its presence can arise from the incomplete reaction of the starting materials during the synthesis of Azelastine.

The research implications of this are significant for pharmaceutical quality control. Analytical chemists must develop and validate robust methods to detect and quantify the levels of this compound in the final Azelastine API. This ensures that its presence is below the stringent limits set by regulatory authorities like the International Council for Harmonisation (ICH). nbinno.com The availability of this compound as a certified reference standard is crucial for these analytical procedures, allowing for accurate impurity profiling and ensuring the quality and consistency of the manufactured drug. lgcstandards.comnbinno.com

Table 2: Summary of this compound as a Pharmaceutical Impurity

| Aspect | Details |

|---|---|

| Impurity Name | Azelastine Impurity C. pharmaffiliates.compharmaffiliates.com |

| Origin | A process-related impurity from the synthesis of Azelastine, likely from incomplete reaction. nbinno.com |

| Regulatory Significance | Levels must be monitored and controlled within strict limits defined by pharmacopeial standards and regulatory guidelines. nbinno.com |

| Analytical Application | Used as a certified reference standard for the development and validation of analytical methods for impurity profiling of Azelastine. lgcstandards.comnbinno.com |

Toxicological Assessment and Safety Considerations of this compound as an Impurity

The toxicological assessment of any impurity is a critical step in ensuring patient safety. nih.gov For this compound, while comprehensive toxicological data is not extensively published in peer-reviewed literature, a significant amount of information can be derived from safety data sheets (SDS) and databases from regulatory bodies, which compile hazard information. epa.govnih.govchemicalbook.com

Based on aggregated data from multiple suppliers and notifications to the ECHA (European Chemicals Agency) C&L Inventory, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with several hazard statements. nih.gov

Table 2: GHS Hazard Classification for this compound

| Hazard Code | Hazard Statement | Classification | Source(s) |

|---|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 | nih.gov |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 | nih.gov |

| H317 | May cause an allergic skin reaction | Sensitization, Skin, Category 1 | nih.gov |

These classifications indicate that the compound poses a moderate acute oral toxicity risk and is an irritant to the skin and eyes, with the potential to act as a skin sensitizer. nih.govpharmaffiliates.com A safety data sheet for the closely related compound, 2-(4-Chlorobenzoyl)benzoic acid, reports an acute oral LD50 of 1500 mg/kg in rats, which aligns with the "Harmful if swallowed" classification. epa.gov

Further toxicological insights can be inferred from studies on related chemical structures. Research on various benzoic acid derivatives has indicated that chlorinated derivatives can exhibit a more pronounced organotoxic effect. europa.eu A study on the subchronic oral intake of 4-chlorobenzoic acid in rats revealed a predominant toxic effect on the hepatorenal system, with findings of fatty liver dystrophy and kidney damage. europa.eu This suggests that the presence of the chlorophenyl group in this compound warrants careful consideration of its potential for similar target organ toxicity.

The control of such impurities in pharmaceutical products is guided by ICH guidelines, which set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.orgeuropa.eu For impurities that are not genotoxic, the qualification threshold is typically higher. Given the available hazard data, the levels of this compound in any final drug product must be strictly controlled to a level that is considered safe and poses no significant risk to the patient. nih.gov

Table 3: Summary of Toxicological Data and Considerations

| Toxicological Endpoint | Finding/Consideration | Source(s) |

|---|---|---|

| Acute Oral Toxicity | Classified as "Harmful if swallowed" (GHS Category 4). LD50 of a related compound is 1500 mg/kg (rat). | epa.govnih.gov |

| Skin and Eye Irritation | Causes skin and serious eye irritation (GHS Category 2). | nih.govpharmaffiliates.com |

| Sensitization | May cause an allergic skin reaction (GHS Category 1). | nih.govpharmaffiliates.com |

| Organ Toxicity | Chloro-substituted benzoic acid derivatives suggest a potential for hepatorenal (liver and kidney) toxicity. | europa.eu |

| Genotoxicity | No direct data available. Benzoic acid has shown some in vitro clastogenic potential. |

| Regulatory Management | Levels in API must be controlled according to ICH Q3A/Q3B guidelines to ensure patient safety. | ich.orgnih.goveuropa.eu |

Future Perspectives and Emerging Research Directions for 2 4 Chlorophenyl Acetyl Benzoic Acid

Application of Artificial Intelligence and Machine Learning in 2-((4-Chlorophenyl)acetyl)benzoic acid Research

Future research can employ ML models to predict the physicochemical properties of this compound and its hypothetical derivatives. Algorithms can be trained on existing chemical databases to estimate solubility, lipophilicity, and metabolic stability, thereby guiding the design of new analogues with more favorable characteristics. Furthermore, quantitative structure-activity relationship (QSAR) models, powered by machine learning, can screen virtual libraries of related compounds to identify those with the highest probability of exhibiting a desired biological effect. nih.gov

Table 1: Potential AI/ML Applications in this compound Research

| AI/ML Application | Specific Technique | Research Objective | Expected Outcome |

|---|---|---|---|

| Property Prediction | Deep Neural Networks (DNNs), Gradient Boosting | Predict physicochemical properties (e.g., solubility, pKa) and ADME (Absorption, Distribution, Metabolism, Excretion) profiles. | In silico profiling to prioritize derivatives with desirable drug-like properties before synthesis. |

| Virtual Screening | Support Vector Machines (SVM), Random Forest | Identify potential protein targets by screening the compound against large databases of biological targets. | Generation of hypotheses for biological activity and potential therapeutic applications. |

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design novel derivatives of the parent compound with optimized properties. | Creation of new, patentable chemical entities with potentially enhanced activity or selectivity. |

| Synthesis Planning | Expert Systems, Monte Carlo Tree Search | Propose efficient and novel synthetic routes to the target molecule and its analogues. nih.gov | Reduction in time and resources required for chemical synthesis; discovery of new chemical reactions. |

Development of Advanced Formulation and Delivery Strategies for this compound Derivatives

The therapeutic efficacy of a compound is intrinsically linked to its formulation and delivery. For derivatives of this compound, which as a carboxylic acid may exhibit challenges such as poor aqueous solubility, advanced formulation strategies are a critical area of future research. The goal is to enhance bioavailability, ensure controlled release, and potentially target specific tissues.

Nano-based drug delivery systems represent a promising frontier. Encapsulating derivatives within nanoparticles, liposomes, or polymeric micelles could overcome solubility issues and protect the molecule from premature degradation. These nanoformulations can be engineered to release the active compound in a sustained manner, maintaining therapeutic concentrations over a longer period.

Furthermore, the surface of these nanocarriers can be functionalized with specific ligands (e.g., antibodies, peptides) to achieve active targeting. This would direct the compound specifically to a desired site of action, enhancing efficacy while minimizing potential off-target effects. Research into stimuli-responsive systems, which release their payload in response to specific physiological cues like pH or temperature changes, is another exciting avenue.

Table 2: Comparison of Advanced Formulation Strategies

| Formulation Strategy | Description | Potential Advantages for Derivatives | Key Research Focus |

|---|---|---|---|

| Lipid Nanoparticles | Solid matrix of lipids encapsulating the compound. | High drug loading capacity, improved stability, potential for oral delivery. | Optimizing lipid composition for maximum encapsulation and controlled release kinetics. |

| Polymeric Micelles | Self-assembling core-shell structures of amphiphilic block copolymers. | Solubilization of poorly soluble compounds, small size for improved tissue penetration. | Synthesis of biocompatible and biodegradable polymers with tailored properties. |

| Dendrimers | Highly branched, tree-like macromolecules with a defined structure. | Precise control over size and surface chemistry, ability to attach targeting moieties. | Exploring different generations of dendrimers and surface functionalization for targeted delivery. |

| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water. | Sustained, localized delivery for applications like topical or injectable formulations. | Developing stimuli-responsive hydrogels that release the compound in response to biological signals. |

Exploration of Prodrug Design Concepts to Enhance Therapeutic Profiles of this compound

Prodrug design is a well-established strategy to overcome undesirable properties of a parent drug molecule. nih.govorientjchem.org For this compound, the carboxylic acid group is a prime target for chemical modification to create prodrugs. researchgate.netnumberanalytics.com The fundamental concept involves masking the polar carboxyl group, typically through esterification, to create a more lipophilic derivative that can more easily cross biological membranes. googleapis.com This temporary modification is designed to be cleaved in vivo by metabolic enzymes, such as esterases, to release the active parent compound. googleapis.com

Future research will likely focus on designing and synthesizing a variety of ester prodrugs. Simple alkyl esters could be explored, but more sophisticated "double ester" or acyloxymethyl ester prodrugs (a tripartite approach) may offer better control over cleavage rates and stability. orientjchem.org For example, a pivaloyloxymethyl (POM) ester could be synthesized, which often exhibits enhanced oral bioavailability. orientjchem.orgresearchgate.net Another avenue is the conjugation of the carboxylic acid with amino acids or small peptides, which could leverage specific amino acid transporters for improved absorption.

The goal of these prodrug strategies is multifaceted: to improve oral absorption, reduce gastrointestinal irritation that can be associated with acidic drugs, and potentially prolong the duration of action. orientjchem.orggoogleapis.com

Table 3: Prodrug Strategies for the Carboxylic Acid Moiety

| Prodrug Type | Promoieties (Attached to -COOH) | Mechanism of Action | Intended Enhancement |

|---|---|---|---|

| Bipartite Esters | Simple alkyl (e.g., methyl, ethyl) or aryl groups. | Enzymatic hydrolysis by esterases to release the parent acid and an alcohol. orientjchem.org | Increased lipophilicity, improved membrane permeability. |

| Acyloxyalkyl Esters | Acyloxymethyl (e.g., pivaloyloxymethyl) or acyloxyethyl groups. | Two-step cleavage: enzymatic hydrolysis of the terminal ester followed by spontaneous release of the parent drug. | Enhanced oral bioavailability, tunable cleavage rates. |

| Amino Acid Conjugates | Glycine, Alanine, or other amino acids linked via an amide bond. | Cleavage by amidases; may utilize amino acid transporters for absorption. | Potential for targeted delivery and improved absorption. |

| Bioprecursor Prodrugs | Reduction of the carboxylic acid to a primary alcohol or conversion to a primary amine. | Metabolic oxidation back to the active carboxylic acid. orientjchem.org | Fundamentally alters the molecule's properties until metabolic activation. |

Unexplored Synthetic Reactivity and Novel Chemical Transformations of this compound

While the synthesis of this compound is established, its potential as a scaffold for novel chemical transformations remains largely unexplored. The molecule contains multiple reactive sites—the carboxylic acid, the ketone, and two aromatic rings—that can serve as handles for diversification and the construction of more complex chemical architectures.

Future synthetic research could move beyond using the carboxylic acid as a simple acidic group and instead harness it as a reactive partner in modern cross-coupling reactions. For instance, photoredox or nickel-catalyzed methods could enable the deoxygenative coupling of the carboxylic acid with organohalides or alcohols to form new, complex ketones, effectively using the acid as an acyl electrophile. nih.govnih.gov This opens a pathway to a wide array of derivatives that are inaccessible through traditional methods.

The diarylketone motif also presents opportunities. Intramolecular cyclization reactions, potentially catalyzed by strong acids or transition metals, could lead to the formation of fused polycyclic systems like fluorenones or other heterocyclic structures. Furthermore, the strategic C-H activation of the aromatic rings could allow for the direct installation of new functional groups in a highly regioselective manner, providing a step-economic way to build molecular complexity. Exploring these novel transformations will not only expand the chemical space around this scaffold but could lead to the discovery of compounds with entirely new properties.

Table 4: Potential Novel Synthetic Transformations

| Reaction Class | Reactive Site | Potential Reagents/Catalysts | Resulting Chemical Scaffold |

|---|---|---|---|

| Decarboxylative Coupling | Carboxylic Acid | Photoredox catalyst (e.g., Iridium complex), Nickel catalyst, Aryl halide | Substituted diaryl ketones with a new C-C bond replacing the carboxyl group. |

| Intramolecular Cyclization | Ketone & Aromatic Ring | Polyphosphoric acid (PPA), Eaton's reagent, Lewis acids | Fused tricyclic systems (e.g., substituted fluorenones). |

| Reductive Coupling | Ketone & Carboxylic Acid | Silane-based reducing agents, transition metals | Lactones or other heterocyclic ring systems. |

| Directed C-H Functionalization | Aromatic Rings | Palladium, Rhodium, or Ruthenium catalysts with a directing group | Site-specific installation of new substituents (e.g., alkyl, aryl, boryl groups) on the phenyl rings. |

Q & A

Q. What are the established synthesis routes for 2-((4-chlorophenyl)acetyl)benzoic acid, and what experimental conditions optimize yield?

A common method involves cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate, followed by chlorination using phosphorus oxychloride to form intermediates like 1-chloro-4-(4-chlorophenyl)phthalazine. Reaction conditions such as reflux temperature (80–100°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents significantly impact yield . Post-synthesis purification often employs column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and carbonyl carbon signals (e.g., a singlet near δ 170 ppm for the carboxylic acid group) .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~2500–3300 cm (O-H stretch of carboxylic acid) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and identify by-products .

Q. How should researchers handle stability and storage of this compound to ensure integrity?

The compound is stable under inert atmospheres (N or Ar) at 2–8°C. Moisture-sensitive reactions require anhydrous solvents and desiccants. Long-term storage in amber vials with PTFE-lined caps prevents degradation via hydrolysis or photolysis .

Q. What role does this compound play in synthesizing heterocyclic compounds?

It serves as a precursor for phthalazine derivatives via cyclocondensation with hydrazine. These derivatives are scaffolds for kinase inhibitors and apoptosis inducers. For example, reactions with 4-aminoacetophenone yield acetylated intermediates for further functionalization .

Advanced Research Questions

Q. How is this compound utilized in designing VEGFR-2 inhibitors?

The compound’s phthalazine derivatives exhibit antiangiogenic activity by targeting vascular endothelial growth factor receptor-2 (VEGFR-2). Structural modifications, such as introducing hydrazone or thiosemicarbazide moieties, enhance binding affinity to the ATP-binding pocket of VEGFR-2. In silico docking studies (e.g., using AutoDock Vina) validate these interactions .

Q. What strategies mitigate by-product formation during the synthesis of derivatives from this compound?

- Temperature Control : Lowering reaction temperatures during chlorination reduces side reactions like over-oxidation.

- Catalytic Optimization : Using Lewis acids (e.g., ZnCl) improves regioselectivity in cyclocondensation .

- Chromatographic Monitoring : TLC or HPLC tracks reaction progress to isolate intermediates before by-product accumulation .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions using tools like SwissADME identify derivatives with favorable logP values (<5) and low cytochrome P450 inhibition. Molecular dynamics simulations (e.g., GROMACS) assess binding stability in physiological conditions .

Q. How do researchers resolve contradictions in spectral data for structurally similar derivatives?

- 2D NMR Techniques : HSQC and HMBC distinguish overlapping signals in aromatic regions .

- X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., confirming para-substitution on the chlorophenyl group) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas when isotopic patterns conflict with expected data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.